![molecular formula C7H13NO B2653380 Rel-(4aS,7aR)-八氢呋喃[3,4-b]吡啶 CAS No. 1807939-96-3](/img/structure/B2653380.png)

Rel-(4aS,7aR)-八氢呋喃[3,4-b]吡啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

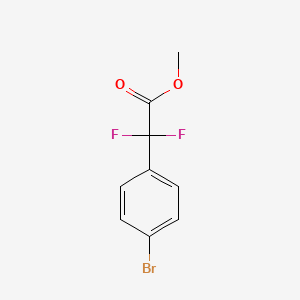

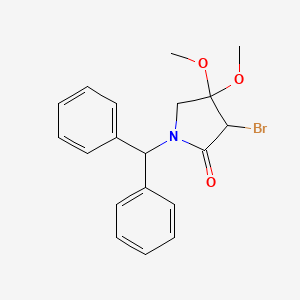

“Rel-(4aS,7aR)-octahydrofuro[3,4-b]pyridine” is a complex organic compound . It is a derivative of pyridine, which is a basic heterocyclic organic compound . It has two defined stereocentres .

Synthesis Analysis

The synthesis of “Rel-(4aS,7aR)-octahydrofuro[3,4-b]pyridine” involves several steps. One approach involves the reaction of pyridine-2,3-dicarboxylic acid anhydride with benzyl amine to give N-benzyl-2,3-pyridine-dicarboxamide . This is followed by the reduction of the pyridine ring to give 6-benzyl-5,7-dioxooctahydropyrrolo [3,4-b]pyridine . The amide groups are then reduced to give 6-benzyloctahydropyrrolo [3,4-b]pyridine . The optical resolution is achieved by forming the diastereoisomeric salt with L-tartaric acid, followed by debenzylation .Molecular Structure Analysis

The molecular structure of “Rel-(4aS,7aR)-octahydrofuro[3,4-b]pyridine” is complex, with two defined stereocentres . It is a derivative of pyridine, which is a basic heterocyclic organic compound .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “Rel-(4aS,7aR)-octahydrofuro[3,4-b]pyridine” include the reaction of pyridine-2,3-dicarboxylic acid anhydride with benzyl amine, reduction of the pyridine ring, reduction of the amide groups, and optical resolution by forming the diastereoisomeric salt with L-tartaric acid .科学研究应用

构象受限 GABA 类似物合成

一项研究开发了一种合成方法,以基于类似于“Rel-(4aS,7aR)-八氢呋喃[3,4-b]吡啶”的双环支架的构象受限 γ-氨基丁酸 (GABA) 类似物。这项工作突出了支架几何形状作为真正三维的重要性,为设计具有增强特异性和功效的新型 GABA 类似物提供了潜在见解 (Melnykov 等人,2018)。

发光金属配合物

已经对含有吡啶咪唑并[1,5-a]吡啶配体的 Re(CO)3Cl 配合物进行了研究,揭示了它们在双发射和电荷转移特性方面的潜力。这些发现有助于理解以配体为中心的和金属到配体的电荷转移机制,这对于开发用于光电应用的新材料至关重要 (Salassa 等人,2008)。

催化应用

一项关于铼、钯和铜与吡啶烷氧基配体的配合物的研究探讨了它们的结构特征和催化活性,特别是在环氧化反应中。这项研究强调了这些金属配合物在催化中的多功能性,有可能为更有效和选择性的催化过程铺平道路 (Lobmaier 等人,2007)。

合成和配位化学

已经综述了与“Rel-(4aS,7aR)-八氢呋喃[3,4-b]吡啶”相关的配体的合成和配位化学,重点关注它们在用于生物传感的荧光镧系元素化合物和表现出独特的热和光化学自旋态跃迁的铁配合物中的应用。这篇综述突出了这些配体作为多功能三联吡啶类似物的潜力 (Halcrow,2005)。

属性

IUPAC Name |

(4aS,7aR)-1,2,3,4,4a,5,7,7a-octahydrofuro[3,4-b]pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO/c1-2-6-4-9-5-7(6)8-3-1/h6-8H,1-5H2/t6-,7+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZWFAKPWUUTAEQ-RQJHMYQMSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2COCC2NC1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H]2COC[C@@H]2NC1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N1-(3-chlorophenyl)-N2-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2653299.png)

![1-[(1-Cyano-1,2-dimethylpropyl)carbamoyl]ethyl 3-(1,3-benzothiazol-2-yl)propanoate](/img/structure/B2653302.png)

![4-(pyrrolidin-1-ylsulfonyl)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)benzamide](/img/structure/B2653307.png)

![4-({5-Chloro-2-[(2-fluorobenzyl)oxy]benzyl}amino)benzenesulfonamide](/img/structure/B2653308.png)

![1-[6-(Trifluoromethyl)-3-pyridyl]cyclopropanecarboxylic acid](/img/structure/B2653310.png)

![5-[(4-Bromopyrazol-1-yl)methyl]thiophene-2-carbaldehyde](/img/structure/B2653314.png)